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molecular formula C8H6BrIO2 B1529651 3-Bromo-5-iodo-2-methylbenzoic acid CAS No. 1022983-50-1

3-Bromo-5-iodo-2-methylbenzoic acid

Cat. No. B1529651
M. Wt: 340.94 g/mol
InChI Key: JGSFWZGJNRDWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879807B2

Procedure details

N-Iodosuccinimide (5.8 g) is added in portions to an ice-cold solution of sulphuric acid (20 mL). The resulting mixture is stirred for 40 min before 3-bromo-2-methyl-benzoic acid (5.0 g) dissolved in sulphuric acid (20 mL) is added at such a rate that the solution temperature maintained below 5° C. The mixture is stirred at 5-10° C. for another 3 h before warming to room temperature over night. Then, the mixture is poured on crushed ice (300 g) and the resultant solution is extracted with ethyl acetate. The combined extracts are washed in succession with aqueous 10% Na2S2O3 solution (2×), water (3×), and brine (1×). After drying (MgSO4) the organic layer, the solvent is evaporated under reduced pressure to give a solid. The solid is triturated with 70° C.-warm water, separated from the water by filtration and dried. After the solid is triturated with little ether, filtered and dried, the product is obtained as a white solid.
Quantity
5.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[Br:9][C:10]1[C:11]([CH3:19])=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13]([OH:15])=[O:14]>S(=O)(=O)(O)O>[Br:9][C:10]1[C:11]([CH3:19])=[C:12]([CH:16]=[C:17]([I:1])[CH:18]=1)[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=CC1)C
Step Three
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 5-10° C. for another 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at such a rate that the solution temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
before warming to room temperature over night
ADDITION
Type
ADDITION
Details
Then, the mixture is poured
EXTRACTION
Type
EXTRACTION
Details
the resultant solution is extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts are washed in succession with aqueous 10% Na2S2O3 solution (2×), water (3×), and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4) the organic layer
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid is triturated with 70° C.-
TEMPERATURE
Type
TEMPERATURE
Details
warm water
CUSTOM
Type
CUSTOM
Details
separated from the water by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After the solid is triturated with little ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the product is obtained as a white solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C(=C(C(=O)O)C=C(C1)I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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